Cyclopropanesulfonamide

Description

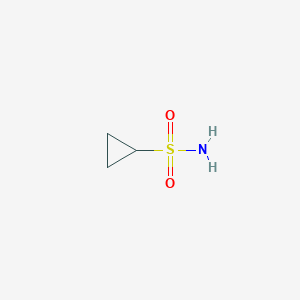

Structure

3D Structure

Properties

IUPAC Name |

cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSPXQIQBQAWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934977 | |

| Record name | Cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154350-29-5, 154350-28-4 | |

| Record name | Cyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154350-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclopropanesulfonamide: A Technical Guide to a Versatile Moiety in Modern Chemistry

Introduction: The Rise of a Strained Ring in Scientific Innovation

In the landscape of modern chemical synthesis and drug discovery, the strategic incorporation of small, strained ring systems has become a cornerstone of molecular design. Among these, the cyclopropyl group, when appended to a sulfonamide, gives rise to cyclopropanesulfonamide – a molecule of significant interest. Its unique combination of a rigid, three-dimensional cyclopropane ring and the versatile sulfonamide functional group imparts a distinct set of chemical and physical properties that are increasingly exploited by researchers. This guide provides a comprehensive technical overview of this compound, from its fundamental structural and chemical properties to its synthesis and its impactful applications in medicinal and agrochemical research. We will delve into the causality behind its utility, offering field-proven insights for scientists and drug development professionals aiming to leverage this potent chemical entity.

Molecular Structure and Physicochemical Properties: A Union of Strain and Functionality

This compound is an organic compound with the molecular formula C₃H₇NO₂S.[1][2] Its structure is characterized by a saturated three-membered carbon ring, the cyclopropane moiety, directly bonded to the sulfur atom of a sulfonamide group (-SO₂NH₂).[2] This arrangement creates a molecule with a fascinating interplay of electronic and steric effects. The cyclopropane ring, with its inherent ring strain, exhibits partial π-character, influencing the electronic properties of the adjacent sulfonamide.

The sulfonamide group itself is a key contributor to the molecule's properties, capable of acting as a hydrogen bond donor and acceptor.[2] This dual nature is critical for its interaction with biological targets. The presence of both the aliphatic, strained ring and the polar functional group results in a unique reactivity profile, useful in a variety of chemical transformations.[2]

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₂S | [1][3] |

| Molecular Weight | 121.16 g/mol | [3] |

| CAS Number | 154350-29-5 | [3] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Melting Point | 95-98 °C | [4] |

| Boiling Point (Predicted) | 263.1 ± 23.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [1] |

| Water Solubility | Soluble | [4] |

| pKa (Predicted) | 10.69 ± 0.20 | [4] |

| LogP (Predicted) | -0.5 | [3] |

Spectroscopic Signature: Deciphering the Molecular Fingerprint

The structural characterization of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle to confirm the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characteristic. The protons on the sulfonamide group (NH₂) typically appear as a broad singlet. The methine proton (CH) on the cyclopropane ring, being adjacent to the electron-withdrawing sulfonamide group, is shifted downfield. The methylene protons (CH₂) of the cyclopropane ring appear further upfield. A typical spectrum in DMSO-d₆ shows a broad singlet for the NH₂ protons around δ 6.78 ppm, a multiplet for the CH proton around δ 2.46-2.50 ppm, and a multiplet for the CH₂ protons around δ 0.86-0.89 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum is expected to show two signals for the cyclopropane ring. Due to the high degree of shielding in the three-membered ring, these carbons appear at unusually high field (low ppm values). For cyclopropane itself, the ¹³C chemical shift is notably negative at -2.7 ppm.[6] The carbon attached to the sulfonamide group would be expected to be further downfield compared to the other two equivalent carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for both the sulfonamide and cyclopropyl groups.

-

N-H Stretching: Asymmetric and symmetric stretching vibrations of the N-H bonds in the sulfonamide group are typically observed in the range of 3200-3400 cm⁻¹.[7]

-

S=O Stretching: The sulfonyl group exhibits strong, characteristic asymmetric and symmetric stretching bands between 1310-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.[7]

-

C-H Stretching (Cyclopropyl): The C-H bonds of the cyclopropane ring show stretching vibrations at higher wavenumbers than typical alkanes, usually in the 3040-3080 cm⁻¹ region.[8]

Mass Spectrometry (MS): In mass spectrometry, particularly under electrospray ionization (ESI) conditions, sulfonamides exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units.[9][10] This fragmentation can be a useful diagnostic tool for identifying sulfonamide-containing compounds.

Synthesis of this compound: A Practical Approach

A common and straightforward method for the laboratory-scale synthesis of this compound involves the reaction of cyclopropanesulfonyl chloride with an excess of ammonia, typically in the form of ammonium hydroxide.[5]

Experimental Protocol: Synthesis from Cyclopropanesulfonyl Chloride

Objective: To synthesize this compound from cyclopropanesulfonyl chloride.

Materials:

-

Cyclopropanesulfonyl chloride

-

Methanol

-

Ammonium hydroxide solution (e.g., 28-30%)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropanesulfonyl chloride (1.0 eq) in methanol at 0 °C (ice bath).[5]

-

Ammonolysis: To the cooled solution, slowly add an excess of ammonium hydroxide solution.[5] The use of a significant excess of ammonia is crucial to drive the reaction to completion and to neutralize the HCl byproduct formed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 16 hours.[5]

-

Workup - Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure using a rotary evaporator.[5]

-

Extraction: Extract the resulting aqueous mixture with ethyl acetate multiple times to ensure complete recovery of the product.[5]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[5]

-

Purification: this compound can often be obtained as a white solid of sufficient purity without further purification.[5] If necessary, recrystallization from a suitable solvent system can be performed.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its two key components: the sulfonamide group and the cyclopropane ring.

-

Sulfonamide Reactivity: The nitrogen atom of the sulfonamide can be deprotonated by a suitable base, and the resulting anion can participate in various reactions, such as N-alkylation or N-arylation, to generate a diverse range of derivatives.

-

Cyclopropane Ring Reactivity: The cyclopropane ring, being electron-rich due to its "bent" bonds, can be susceptible to ring-opening reactions under certain conditions, particularly when activated by adjacent electron-withdrawing groups.[11][12] The sulfonamide group acts as such an activating group, rendering the cyclopropane ring electrophilic and prone to attack by nucleophiles.[11][12] This reactivity provides a pathway to more complex, acyclic structures.

Applications in Medicinal Chemistry: A Bioisosteric Advantage

The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs.[7] The incorporation of a cyclopropyl moiety offers several advantages in drug design, making this compound a valuable building block.

Bioisosterism: The cyclopropyl group is often employed as a bioisostere for other common chemical groups, such as isopropyl groups, gem-dimethyl groups, and even phenyl rings.[13] A bioisostere is a substituent that can replace another with similar physical or chemical properties to produce a compound with broadly similar biological effects.[14] This substitution can lead to improved potency, selectivity, metabolic stability, and pharmacokinetic properties.

A notable example of the application of the this compound motif is in the development of inhibitors for the epidermal growth factor receptor (EGFR), particularly for treating non-small cell lung cancer with resistance mutations.[15] In this context, the this compound moiety has been incorporated into novel inhibitor designs to overcome drug resistance.[15]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a dry, well-ventilated place.

Conclusion: A Small Ring with a Big Impact

This compound stands out as a chemical entity of considerable value to the scientific community. Its unique structural and electronic properties, stemming from the fusion of a strained cyclopropane ring and a versatile sulfonamide group, have positioned it as a key building block in the synthesis of complex molecules. For researchers in drug discovery and agrochemical development, the ability of the cyclopropyl group to act as a bioisostere offers a powerful tool for optimizing lead compounds. As our understanding of the subtle interplay between molecular structure and biological function deepens, the strategic application of moieties like this compound will undoubtedly continue to drive innovation and lead to the development of novel and effective chemical solutions.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15765418, this compound.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Larsson, A. M., et al. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Medicinal Chemistry Letters, 3(7), 582-586.

- Kang, P., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(9), 1239-1247.

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

- Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1106-1121.

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

- Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400.

- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400.

- Fujitani, T., & Fujishima, H. (2019). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery, 14(11), 1119-1133.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- Sun, W., et al. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 717-724.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6.

- Wang, Y., et al. (2024). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 18, 1403-1420.

- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400.

- Boeckler, F. M., & Ghoreschi, K. (2023). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry, 66(3), 1541-1544.

- Yu, M., Lynch, V. M., & Pagenkopf, B. L. (2001). Intramolecular Cyclopropanation of Glycals: Studies toward the Synthesis of Canadensolide, Sporothriolide, and Xylobovide. Organic Letters, 3(17), 2563-2566.

- National Institute of Standards and Technology. (n.d.). Cyclopropane. In NIST Chemistry WebBook.

- Dit-Yan, D., et al. (2018). An evidence-based approach for providing cautionary recommendations to sulfonamide-allergic patients and determining cross-reactivity among sulfonamide-containing medications. Journal of Clinical Pharmacy and Therapeutics, 43(4), 548-558.

- The Thoughtful Chemist. (2021, September 26). Understanding x-ray crystallography structures [Video]. YouTube. [Link]

- Wikipedia. (n.d.). X-ray crystallography.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopropane C3H6.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 154350-29-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 154350-29-5 [m.chemicalbook.com]

- 5. This compound | 154350-29-5 [chemicalbook.com]

- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. znaturforsch.com [znaturforsch.com]

- 8. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of Cyclopropanesulfonamide (melting point, solubility)

An In-Depth Technical Guide to the Physical Properties of Cyclopropanesulfonamide

Introduction

This compound (CAS No: 154350-29-5) is a versatile building block in modern chemistry, finding applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its unique structure, which combines a strained three-membered cyclopropane ring with a polar sulfonamide functional group, imparts distinct chemical and physical properties.[2][4] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physical characteristics—primarily melting point and solubility—is paramount. These properties are not mere data points; they are critical determinants of a compound's behavior, influencing everything from reaction kinetics and purification strategies to formulation development and bioavailability.

This guide provides a detailed examination of the known physical properties of this compound, grounded in authoritative data. More importantly, it offers comprehensive, field-proven protocols for the experimental determination of these properties, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.

Physicochemical Profile of this compound

The physical properties of a compound provide the first layer of characterization, offering insights into its identity, purity, and handling requirements. This compound is typically a white to off-white crystalline solid at room temperature.[1][2]

Core Properties

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 154350-29-5 | PubChem[5] |

| Molecular Formula | C₃H₇NO₂S | ChemicalBook[1] |

| Molecular Weight | 121.16 g/mol | ChemicalBook[1] |

| Melting Point | 95-98 °C | ChemicalBook, Guidechem[1][2][6] |

| 101-106 °C (97% purity) | Sigma-Aldrich[7][8] | |

| Water Solubility | Soluble | ChemicalBook[1][6][8] |

| Solvent Solubility | Soluble in polar organic solvents | Guidechem[2] |

Expert Analysis of Physical Data

-

Melting Point Discrepancy: The observed variance in the reported melting point (95-98 °C vs. 101-106 °C) is noteworthy. This difference likely highlights the impact of purity on the melting point. A pure crystalline solid typically exhibits a sharp melting point with a narrow range (e.g., 0.5-1.0 °C). The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[9] Therefore, the 101-106 °C range reported for a 97% pure sample may be closer to the true melting point of a highly purified substance, while the 95-98 °C range may represent a sample of lower purity. This underscores the necessity of experimental verification for any given batch.

-

Solubility Profile: this compound is described qualitatively as "soluble in water" and in polar organic solvents.[1][2][6] This is consistent with the presence of the polar sulfonamide group (-SO₂NH₂), which can participate in hydrogen bonding with protic solvents like water.[4] However, quantitative solubility data (e.g., in mg/mL or mol/L) is not widely available in public literature. For applications in pharmaceutical development, particularly for Biopharmaceutics Classification System (BCS) categorization, a precise, quantitative determination of aqueous solubility across a physiological pH range is essential.[10][11]

Experimental Determination of Melting Point

The melting point is a fundamental thermal property used to identify a compound and assess its purity.[12] The standard method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs.

Principle of the Method

This technique relies on precise temperature control and careful observation. The temperature at which the first drop of liquid appears is the beginning of the melting range, and the temperature at which the last crystal melts is the end of the range.[13] A slow heating rate (1-2 °C per minute) near the expected melting point is critical for ensuring thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for an accurate measurement.[13]

Detailed Step-by-Step Protocol

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry surface like a watch glass.

-

Crush the solid into a fine powder using a spatula.

-

Take a capillary tube (sealed at one end) and dip the open end into the powder.[13]

-

Gently tap the tube on a hard surface to pack the powder into the sealed end. Repeat until a column of 1-2 mm of packed sample is achieved.[9][14]

-

-

Apparatus Setup:

-

Measurement:

-

Rapid Initial Run (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.

-

Accurate Determination: Using a fresh sample, heat the apparatus rapidly to about 15-20 °C below the approximate melting point found.

-

Decrease the heating rate to 1-2 °C per minute.[13] This slow rate is crucial for accuracy.

-

Record the temperature (T₁) when the first signs of melting are observed.

-

Record the temperature (T₂) when the entire sample has completely turned into a clear liquid.[14]

-

The melting point is reported as the range T₁ – T₂.

-

-

Self-Validation:

-

Allow the apparatus to cool.

-

Repeat the measurement with a fresh sample to ensure the result is reproducible. Consistent values should be obtained.

-

Workflow Visualization

Sources

- 1. This compound CAS#: 154350-29-5 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 154350-29-5 [amp.chemicalbook.com]

- 4. CAS 154350-29-5: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 154350-29-5 [chemicalbook.com]

- 7. This compound 97 154350-28-4 [sigmaaldrich.com]

- 8. 154350-28-4 CAS MSDS (CYCLOPROPANESULPHONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. who.int [who.int]

- 12. pennwest.edu [pennwest.edu]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. byjus.com [byjus.com]

An In-depth Technical Guide to Cyclopropanesulfonamide: A Cornerstone Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of a Strained Ring

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a blend of metabolic stability, conformational rigidity, and precise vectoral orientation for target engagement is relentless. Among the privileged structures utilized by medicinal chemists, the cyclopropyl group holds a place of distinction.[1][2][3] When coupled with the versatile sulfonamide pharmacophore, the resulting entity—Cyclopropanesulfonamide—emerges as a powerful and highly sought-after building block.[4][5] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic application in the development of next-generation therapeutics. We will explore the causality behind its synthetic route and elucidate why its unique three-dimensional and electronic characteristics are invaluable to researchers, scientists, and drug development professionals.

Core Properties of this compound

A clear understanding of the fundamental physicochemical properties of a building block is paramount for its effective deployment in a synthetic campaign. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 154350-29-5 | , |

| Molecular Formula | C₃H₇NO₂S | , |

| Molecular Weight | 121.16 g/mol | , |

| Appearance | White to off-white crystalline solid/powder | , |

| Melting Point | 95-98 °C | |

| Boiling Point | 263.1±23.0 °C (Predicted) | |

| pKa | 10.69±0.20 (Predicted) |

The Role of the Cyclopropyl-Sulfonamide Moiety in Drug Design

The utility of this compound as a synthetic intermediate is rooted in the advantageous properties conferred by its constituent parts.

-

The Cyclopropyl Ring: This small, strained aliphatic ring is not merely a passive spacer. Its unique electronic nature (enhanced π-character in its C-C bonds) and rigid, three-dimensional structure offer several benefits:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[6] This can significantly improve a drug candidate's half-life and pharmacokinetic profile.[1][6]

-

Conformational Constraint: By locking adjacent substituents into a fixed spatial arrangement, the cyclopropyl group reduces the entropic penalty of binding to a biological target, which can lead to enhanced potency.[1][2]

-

Vectorial Projection: It acts as a non-aromatic, rigid scaffold to project functional groups into specific binding pockets of a protein target with high precision.

-

Bioisosterism: The cyclopropyl group can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or even phenyl rings in certain contexts, allowing chemists to modulate physicochemical properties like solubility and lipophilicity while retaining biological activity.[3][7]

-

-

The Sulfonamide Group: As a cornerstone pharmacophore, the sulfonamide moiety is present in a vast array of approved drugs, including antibacterial, antiviral, and anticancer agents.[8][9][10][11] Its key features include:

-

Hydrogen Bonding: The N-H and S=O groups are excellent hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with protein targets.[5]

-

Synthetic Handle: The sulfonamide nitrogen can be readily functionalized, allowing for the straightforward attachment of diverse chemical functionalities to build out a molecule's structure.

-

Enzyme Inhibition: The sulfonamide group is a classic zinc-binding group in metalloenzyme inhibitors and plays a critical role in the potency of many protease inhibitors.[9]

-

The combination of these two motifs in this compound provides a building block that is pre-loaded with desirable drug-like properties, making it a valuable starting point for library synthesis and lead optimization campaigns.

Synthesis of this compound: A Validated Protocol

An efficient and scalable synthesis is crucial for the widespread use of any chemical building block. A robust three-step process for the preparation of this compound has been well-documented, proceeding through a protected intermediate to ensure high yield and purity.[12][13] The logic of this approach is to first construct a linear precursor, induce cyclization, and finally remove the protecting group.

Detailed Experimental Protocol

The following protocol is adapted from established and patented synthetic procedures.[12][13]

Step 1: Synthesis of N-tert-butyl-3-chloropropanesulfonamide

-

Rationale: This initial step introduces a bulky tert-butyl protecting group onto the sulfonamide nitrogen. This group serves two purposes: it prevents unwanted side reactions at the acidic N-H proton in the subsequent base-mediated cyclization step, and its steric bulk can influence the conformation of the linear precursor. Triethylamine is used as a mild base to quench the HCl generated during the reaction.

-

Procedure:

-

To a cooled (0-5 °C) solution of tert-butylamine (1.0 eq) and triethylamine (1.0 eq) in toluene, add a solution of 3-chloropropanesulfonyl chloride (0.82 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting mixture at 5 °C for 10-15 minutes after the addition is complete.

-

Allow the mixture to warm to room temperature and quench by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it with water.

-

The resulting toluene solution containing the product can be concentrated by distillation and used directly in the next step.

-

Step 2: Synthesis of N-tert-butylthis compound

-

Rationale: This is the key ring-forming step. A strong, non-nucleophilic base, n-butyllithium (n-BuLi), is used to perform a double deprotonation. The first equivalent deprotonates the carbon alpha to the sulfonyl group, and the second deprotonates the carbon alpha to the chlorine, facilitating an intramolecular Williamson ether-like synthesis (SNi) to form the strained cyclopropane ring. The reaction is conducted at low temperatures to control the high reactivity of the organolithium reagent.

-

Procedure:

-

To the toluene solution of N-tert-butyl-3-chloropropanesulfonamide from Step 1, add tetrahydrofuran (THF) to create a solvent mixture (approx. 3:1 THF:Toluene).

-

Cool the solution to between -50 °C and -20 °C.

-

Slowly add at least two equivalents of n-butyllithium solution while maintaining the low temperature.

-

Upon reaction completion (monitored by TLC or LC-MS), warm the mixture to ambient temperature and quench with water.

-

Separate the organic layer, wash with water, and remove the solvents by distillation to yield the crude protected product.

-

Step 3: Deprotection to Yield this compound

-

Rationale: The final step involves the acidic cleavage of the tert-butyl group. Formic acid is an effective and environmentally preferable reagent for this transformation compared to stronger acids like trifluoroacetic acid.[12] The tert-butyl carbocation that is formed is readily eliminated as isobutylene gas, driving the reaction to completion.

-

Procedure:

-

Treat the crude N-tert-butylthis compound from Step 2 with formic acid (or an aqueous formic acid mixture).

-

Heat the reaction mixture to between 70 °C and 90 °C until the conversion is complete.

-

Cool the solution and add toluene.

-

Further cool the mixture to -10 to -15 °C to induce crystallization.

-

Filter the crystals, wash with pre-cooled toluene, and dry under vacuum to afford pure this compound.

-

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a critical intermediate used to install the cyclopropyl-sulfonamide motif into more complex molecules. Its derivatives have shown significant promise across multiple therapeutic areas.

-

Kinase Inhibitors (Oncology): In the design of targeted cancer therapies, the this compound moiety has been incorporated into novel inhibitors of Epidermal Growth Factor Receptor (EGFR). For example, derivatives have been synthesized to target the C797S mutation in EGFR, which confers resistance to third-generation inhibitors in non-small cell lung cancer (NSCLC).[14] In this context, the cyclopropyl group can occupy hydrophobic pockets in the kinase domain, while the sulfonamide provides key hydrogen bonding interactions, leading to potent and selective inhibition.[14]

-

Protease Inhibitors (Antivirals): The sulfonamide group is a well-established pharmacophore in a multitude of protease inhibitors, including those targeting HIV protease.[9] The incorporation of a cyclopropyl group can enhance the pharmacokinetic properties and metabolic stability of these inhibitors.[1] For instance, cyclopropane-based inhibitors have been developed for Coronavirus 3C-like proteases (3CLpro), a critical enzyme for viral replication.[15]

-

General Medicinal Chemistry: The rigid nature of the cyclopropyl group makes it an attractive component for scaffold-hopping and lead optimization. It provides a reliable way to improve metabolic stability, modulate pKa, increase brain permeability, and reduce off-target effects, addressing many common roadblocks in the drug discovery pipeline.[1]

Conclusion

This compound represents a masterful convergence of two powerful chemical motifs. Its synthesis, though requiring careful control of reactive intermediates, is well-established and scalable. For the medicinal chemist, it offers a compact, rigid, and metabolically robust building block to construct complex molecular architectures with enhanced drug-like properties. The demonstrated success of its derivatives in cutting-edge therapeutic areas like oncology and virology underscores its continued importance. As the demand for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles grows, the strategic deployment of foundational building blocks like this compound will remain a cornerstone of successful drug discovery and development programs.

References

- Wang, et al. Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Des Devel Ther. 2025 Feb 27;19:1403-1420.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of this compound (CAS 154350-29-5).

- Google Patents. US20090112021A1 - Preparation of cyclopropyl sulfonylamides.

- ProQuest. Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer.

- Shen, X., et al. Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)CH2Cl and α,β-Unsaturated Weinreb Amides. Eur. J. Org. Chem. 2016.

- Google Patents. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.

- ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- ResearchGate. Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis.

- Stevens Institute of Technology. Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors.

- Ghosh, A. K., et al. Syntheses of FDA Approved HIV Protease Inhibitors. Curr Med Chem. 2001.

- University of Kansas. Design and Synthesis of Proteinase Inhibitors.

- Groutas, W. C., et al. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. J Med Chem. 2021.

- Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016.

- Supuran, C. T. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Med Res Rev. 2003.

- ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- Åkerbladh, L., et al. Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Med Chem Lett. 2012.

- Scott, J. S., et al. Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm. 2019.

- Deraet, M., et al. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. Biochim Biophys Acta. 2008.

- Khan, I., et al. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Front Chem. 2023.

- Khan, A. A., et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arab J Chem. 2021.

- Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

- Hypha Discovery. Metabolism of cyclopropyl groups.

- Domainex. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation.

- SlideShare. Application of Bioisosteres in Drug Design.

- Frontiers. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies.

- van de Ven, A. L., et al. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems. J Control Release. 2012.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. CAS 154350-29-5: this compound | CymitQuimica [cymitquimica.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 9. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ajchem-b.com [ajchem-b.com]

- 12. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]

- 13. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

- 14. Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Cyclopropanesulfonamide and Its Derivatives: An In-depth Technical Guide

Intended for: Researchers, scientists, and drug development professionals.

Abstract

The cyclopropanesulfonamide scaffold has emerged as a privileged motif in modern medicinal chemistry, conferring a unique combination of conformational rigidity, metabolic stability, and three-dimensional complexity to bioactive molecules. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this compound derivatives. We will delve into their mechanisms of action as potent enzyme inhibitors and modulators of critical signaling pathways implicated in a range of pathologies, from cancer and viral infections to metabolic and inflammatory disorders. This document will further explore the structure-activity relationships that govern their potency and selectivity, present detailed experimental protocols for the evaluation of their biological effects, and offer insights into their therapeutic potential.

Introduction: The Cyclopropane Ring and Sulfonamide Group - A Synergistic Partnership in Drug Design

The incorporation of a cyclopropane ring into drug candidates is a well-established strategy to enhance their pharmacological properties. This small, strained ring system introduces a defined three-dimensional geometry, which can lead to improved binding affinity and selectivity for their biological targets. Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities, such as a gem-dimethyl group or a carbon-carbon double bond, while offering increased metabolic stability.

When combined with the sulfonamide functional group, a cornerstone in medicinal chemistry with a long history of successful drugs, the resulting this compound core offers a versatile platform for the development of novel therapeutics. The sulfonamide group can participate in key hydrogen bonding interactions within enzyme active sites and can be readily derivatized to modulate physicochemical properties such as solubility and cell permeability.

This guide will explore the burgeoning field of this compound derivatives, highlighting their significant potential across multiple therapeutic areas.

Anticancer Activity: Targeting Drug-Resistant EGFR Mutations

A significant breakthrough in the application of this compound derivatives has been in the development of inhibitors targeting the epidermal growth factor receptor (EGFR), a key player in non-small cell lung cancer (NSCLC). Specifically, these compounds have shown promise in overcoming the C797S mutation, which confers resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.

Mechanism of Action: Inhibition of the EGFR-mTOR Signaling Pathway

This compound derivatives have been designed to act as potent, reversible inhibitors of mutant EGFR. Unlike covalent inhibitors that are rendered ineffective by the C797S mutation, these non-covalent inhibitors can still bind to the ATP-binding site of the kinase domain. By occupying this site, they block the autophosphorylation and subsequent activation of EGFR, thereby inhibiting downstream signaling cascades.

One of the critical pathways affected is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of EGFR by this compound derivatives leads to the downregulation of this pathway, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1]

Figure 1: Simplified EGFR-mTOR signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Data: Inhibitory Potency against Mutant EGFR

The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against various EGFR mutations.

| Compound | Target EGFR Mutant | IC50 (nM) | Reference |

| 8l | L858R/T790M/C797S | 1.2 | [2] |

| 8l | Del19/T790M/C797S | 1.3 | [2] |

| 8h | L858R/T790M/C797S | 4.2 | [2] |

| 8h | Del19/T790M/C797S | 3.4 | [2] |

| 5d | L858R/T790M/C797S | 1.37 | [3] |

| 5d | Del19/T790M/C797S | 1.13 | [3] |

Structure-Activity Relationship (SAR)

The development of potent this compound-based EGFR inhibitors has been guided by key structure-activity relationships. The cyclopropyl group is often positioned to interact with a hydrophobic pocket in the kinase domain. The sulfonamide moiety typically forms crucial hydrogen bonds with key residues in the hinge region of the ATP-binding site. Modifications to the aromatic rings and linker regions are crucial for optimizing potency, selectivity, and pharmacokinetic properties. For instance, the specific substitution patterns on the phenyl rings of compounds like 8h and 8l are critical for their high affinity towards the mutant EGFR.[2]

Experimental Protocols

This protocol details the procedure for analyzing the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. By analyzing the fluorescence of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line (e.g., H1975)

-

This compound derivative

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative or vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with cold PBS and resuspend in 1 mL of PBS.

-

While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

This protocol describes the detection of apoptosis induced by this compound derivatives using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent dye that can only enter cells with a compromised plasma membrane, which is characteristic of late apoptotic or necrotic cells.

Materials:

-

Cancer cell line

-

This compound derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed and treat cells with the this compound derivative as described in the cell cycle analysis protocol.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining. The results will allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Antiviral Activity: Targeting SARS-CoV-2

The global COVID-19 pandemic spurred intensive research efforts to identify novel antiviral agents. Cyclic sulfonamide derivatives have emerged as a promising class of compounds with inhibitory activity against SARS-CoV-2, the causative agent of COVID-19.

Mechanism of Action

The precise mechanism of action of this compound derivatives against SARS-CoV-2 is still under investigation. However, studies on related sulfonated compounds suggest that they may interfere with the early stages of the viral life cycle. One proposed mechanism is the inhibition of the interaction between the viral spike (S) protein and the host cell receptor, angiotensin-converting enzyme 2 (ACE2). By blocking this initial attachment step, the virus is unable to enter and infect the host cells.[4] Another potential mechanism involves the inhibition of viral proteases, such as the main protease (Mpro) or papain-like protease (PLpro), which are essential for viral replication.[5]

Figure 2: Proposed mechanism of SARS-CoV-2 inhibition by targeting the Spike-ACE2 interaction.

Quantitative Data: Anti-SARS-CoV-2 Activity

The following table presents the in vitro anti-SARS-CoV-2 activity of a series of cyclic sulfonamide derivatives.

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 1 | 15.3 | > 25 | > 1.6 | [6] |

| 13c | 0.88 | > 25 | 30.7 | [6] |

| 8 | 6.60 | > 25 | > 3.8 | [6] |

| 13a | 3.10 | > 25 | > 8.1 | [6] |

| 13b | 1.80 | > 25 | > 13.9 | [6] |

Structure-Activity Relationship (SAR)

For anti-SARS-CoV-2 activity, the SAR of cyclic sulfonamides has been explored. The presence and position of substituents on the cyclic sulfonamide core significantly impact antiviral potency. For instance, the introduction of a fluorine atom at the 7-position of the cyclic sulfonamide scaffold in compounds 13a-c led to a notable improvement in antiviral activity compared to the unsubstituted parent compound.[6] Further derivatization at other positions can be explored to optimize the interaction with the viral target.

Urease and Cyclooxygenase-2 (COX-2) Inhibition: A Dual-Targeting Approach

This compound and related sulfonamide derivatives have also been investigated as inhibitors of urease and cyclooxygenase-2 (COX-2), two enzymes implicated in various pathological conditions.

Mechanism of Action

-

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Sulfonamide derivatives can inhibit urease by chelating the nickel ions in the active site through their sulfonamide group, thereby blocking the catalytic activity of the enzyme.[7][8]

-

COX-2 Inhibition: COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The sulfonamide moiety of these inhibitors is known to bind to a specific side pocket of the COX-2 active site, contributing to their selectivity over the COX-1 isoform.[1][9][10]

Figure 3: Dual inhibition of Urease and COX-2 by this compound derivatives.

Quantitative Data: Urease and COX-2 Inhibitory Activity

The following table provides IC50 values for sulfonamide derivatives against urease and COX enzymes.

| Compound | Target | IC50 (µM) | Reference |

| 8c | Urease | 5.82 | [7] |

| 8h | Urease | 5.06 | [7] |

| 8a | Urease | 6.69 | [7] |

| 14b | Urease | 0.20 | [7] |

| Celecoxib | COX-2 | 0.04 | [10] |

| Valdecoxib | COX-2 | 0.24 | [10] |

| Compound 6b | COX-2 | 0.04 | [1] |

| Compound 6j | COX-2 | 0.04 | [1] |

Structure-Activity Relationship (SAR)

For urease inhibition, the SAR of sulfonamide derivatives indicates that the nature of the substituents on the aromatic ring and the linker between the sulfonamide and other moieties plays a crucial role in determining the inhibitory potency. Electron-withdrawing groups on the aryl ring of sulfanilamide thioureas have been shown to enhance urease inhibitory activity.[11]

In the case of COX-2 inhibitors, the presence of a sulfonamide or a related group is critical for selectivity. This group fits into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1. The nature and substitution pattern of the aromatic rings attached to the core scaffold are also key determinants of potency and selectivity.[1][9]

Experimental Protocols

Principle: The inhibitory activity against urease is determined by measuring the amount of ammonia produced from the hydrolysis of urea. The indophenol method is a common colorimetric assay where the ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which is quantified spectrophotometrically.

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.4)

-

Phenol reagent

-

Alkali reagent (sodium hypochlorite and sodium hydroxide)

-

Test compounds

-

Thiourea (standard inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations.

-

Add 25 µL of urease enzyme solution (in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of urea solution (in phosphate buffer) to initiate the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well to stop the reaction and develop the color.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Principle: The inhibitory activity against COX-2 can be measured using a fluorometric or colorimetric assay that detects the production of prostaglandins from arachidonic acid.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Assay buffer

-

Fluorometric or colorimetric probe

-

Test compounds

-

Celecoxib (standard inhibitor)

-

96-well black or clear microplate

-

Fluorometric or colorimetric plate reader

Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the COX-2 enzyme solution to each well.

-

Incubate the plate at room temperature for a specified time to allow the inhibitor to bind to the enzyme.

-

Add the fluorometric or colorimetric probe.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Immediately measure the fluorescence or absorbance kinetically for a set period.

-

Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

α-Glucosidase and α-Amylase Inhibition: A Potential Antidiabetic Application

Cyclic sulfonamide derivatives have also been identified as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This activity suggests their potential as therapeutic agents for the management of type 2 diabetes.

Mechanism of Action

α-Amylase and α-glucosidase are key enzymes in the digestive system that break down complex carbohydrates into monosaccharides, which are then absorbed into the bloodstream. By inhibiting these enzymes, this compound derivatives can delay the digestion and absorption of carbohydrates, leading to a reduction in postprandial hyperglycemia. The inhibition is thought to occur through the binding of the sulfonamide derivatives to the active sites of these enzymes, preventing the binding of their natural substrates.[3][12]

Figure 5: General synthetic scheme for this compound derivatives.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly versatile and promising scaffold in drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, virology, and metabolic and inflammatory diseases, underscores their potential for the development of novel therapeutics. The unique structural features of the cyclopropane ring combined with the well-established pharmacological properties of the sulfonamide group provide a powerful platform for fine-tuning the biological activity, selectivity, and pharmacokinetic profiles of these compounds.

Future research in this area will likely focus on several key aspects:

-

Expansion of the Chemical Space: The synthesis and biological evaluation of novel this compound derivatives with diverse substitution patterns will continue to be a major focus. This will enable a more comprehensive exploration of the structure-activity relationships and the identification of compounds with improved potency and selectivity.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds is crucial for their rational design and optimization. This will involve detailed biochemical and cellular assays, as well as structural biology studies to elucidate their binding modes with their respective targets.

-

In Vivo Efficacy and Safety: Promising lead compounds will need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles. This will be a critical step in translating the in vitro findings into potential clinical candidates.

-

Combination Therapies: The potential of this compound derivatives in combination with other therapeutic agents should be explored. For example, in the context of cancer, combining an EGFR inhibitor with other targeted therapies or chemotherapeutic agents could lead to synergistic effects and overcome drug resistance.

References

- Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (2025). Journal of Molecular Structure, 1337, 136286. [Link]

- Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. (2024). European Journal of Medicinal Chemistry, 277, 116590. [Link]

- Sufonamide As Alpha Glucosidase. (n.d.). Scribd. [Link]

- Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. (2021). Bioorganic & Medicinal Chemistry Letters, 31, 127667. [Link]

- Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. (2023). ACS Omega, 8(38), 34898–34911. [Link]

- Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. (2022). Journal of Molecular Structure, 1264, 133290. [Link]

- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Medicinal Chemistry, 13(3), 256-277. [Link]

- Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. (2022). Molecules, 27(2), 523. [Link]

- Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). Molecules, 27(18), 6084. [Link]

- IC50 value synthesized compounds for urease inhibition and antioxidant activity. (n.d.).

- Bar graph representation showing the comparative IC50 values for the α-glucosidase activity of the target compounds and acarbose as a reference drug. (n.d.).

- Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. (2021). Bioorganic & Medicinal Chemistry Letters, 31, 127667. [Link]

- A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. (2018). Future Medicinal Chemistry, 10(11), 1345–1364. [Link]

- SARS-CoV-2 Inhibition by Sulfonated Compounds. (2020). Viruses, 12(12), 1393. [Link]

- Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. (2021). Journal of Biomolecular Structure and Dynamics, 39(10), 3624–3634. [Link]

- Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (2004). Journal of Medicinal Chemistry, 47(11), 2706–2709. [Link]

- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.).

- (A) IC50 values of EGFR inhibitors against non-small cell lung cancer... (n.d.).

- Structures and biochemical potencies (IC50 values in μM) of derivatives... (n.d.).

- IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. (n.d.).

- COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. (2025).

- (A) Graphical representation for comparison of IC50 EGFR (µM) of... (n.d.).

- Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024). Frontiers in Chemistry, 12, 1378885. [Link]

- Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). Scientific Reports, 13(1), 1121. [Link]

- Urease inhibition of sulfonate and sulfamate derivatives (1a-1j and 2a-2j). (n.d.).

- The IC50 values of isolated compounds against α-glucosidase. (n.d.).

- IC50 values of anti-urease activity. (n.d.).

- Results of alpha-glucosidase inhibition studies. (n.d.).

- Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. (2018). Journal of Chemical Information and Modeling, 58(10), 2145–2155. [Link]

- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2022). Pharmaceuticals, 15(6), 706. [Link]

- Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. (2025). Drug Design, Development and Therapy, 19, 1403-1420. [Link]

- Design, synthesis and biological evaluation of novel sulfonamide hydrazones as α-glucosidase and α-amylase inhibitors. (2022). Journal of Research in Pharmacy, 26(4), 1033-1044. [Link]

- Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. (2021). Bioorganic & Medicinal Chemistry Letters, 31, 127667. [Link]

- Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2. (2013). European Journal of Medicinal Chemistry, 63, 657-666. [Link]

- The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. (2021). Computational and Structural Biotechnology Journal, 19, 4448–4459. [Link]

- Chemistry and mechanism of urease inhibition. (2002). Current Medicinal Chemistry, 9(14), 1305-1322. [Link]

- In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.).

- α‐Glycosidase inhibitory activities of the compounds (IC50 value > 1000). (n.d.).

- IC 50 values of urease inhibition, inhibition constant, and molecular... (n.d.).

- IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. (n.d.).

- (PDF) Chemistry and Mechanism of Urease Inhibition. (2025).

- A reanalysis of the structure-activity relationships of sulfonamide derivatives. (1979). Il Farmaco; edizione scientifica, 34(10), 858–868. [Link]

- Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). Journal of Medicinal Chemistry, 57(3), 953–969. [Link]

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

- Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. (1995). Journal of Medicinal Chemistry, 38(8), 1344–1354. [Link]

Sources

- 1. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. SARS-CoV-2 Inhibition by Sulfonated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 8. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

The Cyclopropane Ring: A Small Moiety with a Mighty Impact in Medicinal Chemistry

A Senior Application Scientist's Guide to Harnessing the Unique Properties of the Cyclopropyl Group in Drug Design

Abstract

The cyclopropane ring, the smallest of the cycloalkanes, has emerged as a powerful and versatile tool in the medicinal chemist's arsenal. Its unique structural and electronic properties, stemming from its significant ring strain, impart a range of desirable characteristics to drug candidates. This guide provides an in-depth exploration of the multifaceted roles of the cyclopropane ring in medicinal chemistry, moving beyond a simple list of effects to a nuanced discussion of the underlying principles and strategic applications that drive modern drug discovery. We will delve into its function as a conformational constraint, a metabolic shield, a modulator of electronic properties, and a versatile bioisostere, supported by mechanistic insights and real-world examples.

The Unique Nature of the Cyclopropane Ring: More Than Just a Small Alkane

The defining feature of the cyclopropane ring is its immense ring strain, a consequence of the compressed C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons. This strain forces the carbon-carbon bonds to be bent, resulting in "banana bonds" and conferring significant p-character to them. This unique electronic structure is the foundation for the cyclopropyl group's utility in drug design. It behaves, in many ways, like a rigid, three-dimensional alkene or a carbonyl group, offering a unique set of steric and electronic properties.

Strategic Applications in Drug Design

Conformational Restriction: Locking in Bioactive Conformations

One of the most powerful applications of the cyclopropane ring is its ability to restrict the conformational flexibility of a molecule. By locking rotatable bonds, it can pre-organize a ligand into its bioactive conformation, leading to a significant increase in binding affinity for its target protein. This entropic advantage arises because less conformational freedom is lost upon binding.

A classic example is the incorporation of a cyclopropane ring to rigidify a flexible linker between two pharmacophoric elements. This strategy can be visualized as a method to "freeze" a desired spatial arrangement.

Figure 1: Conformational restriction by a cyclopropane ring.

Metabolic Stability: A Shield Against Degradation

Metabolic instability is a major hurdle in drug development. The cyclopropyl group is often introduced to block sites of metabolic oxidation. Its robust C-H bonds are less susceptible to cleavage by cytochrome P450 enzymes compared to the C-H bonds of a corresponding isopropyl or gem-dimethyl group. This is because the radical intermediate formed upon hydrogen abstraction from a cyclopropane ring is highly unstable.

Case Study: Simeprevir The hepatitis C virus (HCV) protease inhibitor Simeprevir incorporates a cyclopropane ring that enhances its metabolic stability, contributing to its improved pharmacokinetic profile.

| Moiety | Relative Metabolic Stability | Rationale |

| Isopropyl | Lower | Benzylic-like C-H bonds are prone to oxidation. |

| gem-Dimethyl | Moderate | Steric hindrance can slow metabolism. |

| Cyclopropyl | Higher | High energy of the cyclopropyl radical intermediate disfavors H-abstraction. |

Modulation of Physicochemical Properties: Fine-Tuning for Success

The introduction of a cyclopropane ring can subtly but significantly alter the physicochemical properties of a molecule, including lipophilicity and acidity.

-

Lipophilicity: A cyclopropyl group generally increases lipophilicity (logP) but to a lesser extent than an isopropyl or a gem-dimethyl group of similar size. This allows for fine-tuning of a molecule's solubility and permeability profile.

-

Acidity: When positioned adjacent to an acidic proton, the cyclopropane ring's electron-withdrawing nature (due to the high s-character of its C-H bonds) can increase the acidity (lower the pKa) of that proton. This can be crucial for optimizing interactions with target residues or improving aqueous solubility at physiological pH.

Bioisosteric Replacement: A Versatile Mimic

The unique electronics of the cyclopropane ring allow it to serve as a bioisostere for several common functional groups, offering a way to overcome liabilities associated with the original group while maintaining or improving biological activity.

-

Alkene Bioisostere: The π-character of the C-C bonds in a cyclopropane allows it to mimic the geometry and electronics of a double bond, but with greater metabolic stability and a fixed three-dimensional structure.

-

Carbonyl Bioisostere: In certain contexts, the polarized nature of the cyclopropane ring can allow it to act as a non-classical bioisostere of a carbonyl group, capable of participating in similar non-covalent interactions.

Figure 2: Cyclopropane as a versatile bioisostere.

Experimental Protocols: Synthesizing Cyclopropane-Containing Molecules

The deliberate introduction of a cyclopropane ring into a drug candidate requires robust synthetic methodologies. The Simmons-Smith reaction and its variants are among the most common and reliable methods.

Protocol: Simmons-Smith Cyclopropanation

This protocol outlines a general procedure for the cyclopropanation of an alkene using diiodomethane and a zinc-copper couple.

-

Preparation of the Zinc-Copper Couple:

-

Activate zinc dust by washing with HCl, followed by water, ethanol, and ether.

-

Treat the activated zinc with a solution of copper(II) acetate or copper(II) sulfate to form the Zn(Cu) couple.

-

Dry the couple under vacuum.

-

-

Cyclopropanation Reaction:

-

Dissolve the starting alkene in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Add the prepared Zn(Cu) couple to the solution.

-

Add diiodomethane (CH₂I₂) dropwise to the stirred suspension. The reaction is often exothermic and may require cooling.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the zinc salts.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Concentrate the solution under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the pure cyclopropanated product.

-

Trustworthiness Note: The success of this reaction is highly dependent on the quality and activation of the zinc-copper couple. The exclusion of moisture is critical for achieving high yields.

Conclusion: A Small Ring with a Broad Future

The cyclopropane ring is a testament to the idea that subtle structural modifications can lead to profound changes in pharmacological properties. Its ability to rigidly control conformation, shield against metabolic attack, fine-tune physicochemical parameters, and act as a versatile bioisostere ensures its continued and expanding role in the design of next-generation therapeutics. As our understanding of its nuanced effects grows, so too will the creativity with which medicinal chemists deploy this small but powerful moiety to overcome the challenges of modern drug discovery.

References

- The cyclopropyl group in medicinal chemistry.Future Medicinal Chemistry, Future Science Ltd.